Arisugacin B
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Overview
Description
Arisugacin B is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by a 4-methoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.
Scientific Research Applications
Alzheimer's Disease Treatment
Arisugacin B, alongside Arisugacin A, was identified as a potent and selective inhibitor of acetylcholinesterase (AChE), primarily attracting attention for its potential in treating Alzheimer's disease. These compounds, derived from the culture broth of Penicillium sp., belong to the meroterpenoid class and show promise as drug candidates for dementia diseases such as Alzheimer's (Otoguro et al., 1997).
Structural Elucidation for Drug Design
The structural analysis of this compound plays a crucial role in understanding its pharmacological activity. Detailed NMR studies have elucidated its structure, which includes a unique meroterpenoid skeleton. This knowledge is critical for the development of synthetic pathways and analogs for therapeutic applications (Kuno et al., 1996).
Synthetic Approaches
The convergent total synthesis of this compound, as well as its isomer Arisugacin A, has been reported. These synthetic routes are significant for understanding the structure-activity relationships of these compounds and for potentially developing more effective derivatives for medical use (Sunazuka et al., 2004).
Exploration of Related Metabolites
Research has also explored various metabolites related to this compound, such as Arisugacins C, D, E, F, G, and H. These studies help in comprehending the broader spectrum of biological activities and structure-activity relationships within this family of compounds (Otoguro et al., 2000).
Mechanism of Action
Computational studies have been conducted to understand the binding mechanism of this compound to its target enzyme, AChE. These studies provide insights into the molecular interactions and can guide the design of more efficient inhibitors for therapeutic purposes (Al-Rashid & Hsung, 2011).
Properties
Molecular Formula |
C27H30O7 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |
InChI |
InChI=1S/C27H30O7/c1-23(2)11-10-21(28)25(4)26(23,30)13-12-24(3)27(25,31)15-18-20(34-24)14-19(33-22(18)29)16-6-8-17(32-5)9-7-16/h6-11,14,30-31H,12-13,15H2,1-5H3/t24-,25+,26-,27-/m1/s1 |
InChI Key |
FNHNBWWIASUEQH-HVWQDESWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC=C(C=C5)OC)O)(C(=O)C=CC3(C)C)C)O |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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